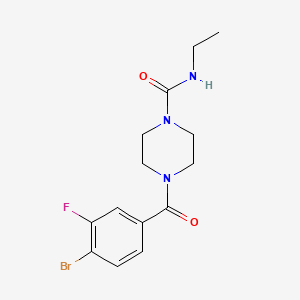![molecular formula C13H14ClNO4S B7588703 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid, also known as CMTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiolane carboxylic acids, which are known to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cell growth, inflammation, and microbial growth. 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins, and topoisomerase II, which is involved in DNA replication. 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines in immune cells, and inhibit the growth of bacteria and fungi. In vivo studies have shown that 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid can reduce the growth of tumor xenografts in animal models, reduce the severity of inflammation in animal models of arthritis and colitis, and reduce the parasitemia in animal models of malaria.
实验室实验的优点和局限性
The advantages of using 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid in lab experiments include its high purity, high yield, and well-established synthesis method. 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid has also been extensively studied, and its potential therapeutic applications have been well-documented. However, the limitations of using 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents. 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid may also exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid. One direction is to investigate the potential of 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid as a combination therapy with other anti-cancer drugs or anti-inflammatory drugs. Another direction is to investigate the potential of 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid as a topical treatment for skin infections or inflammatory skin disorders. The development of new formulations of 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid that improve its solubility and bioavailability is also an area of future research. Finally, the use of 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid in animal models of other diseases, such as Alzheimer's disease or Parkinson's disease, may provide new insights into its potential therapeutic applications.
合成方法
The synthesis of 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid involves the reaction of 5-chloro-2-methoxybenzoic acid with thioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then treated with ammonia to form the final compound, 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid. The synthesis method has been optimized to yield high purity and high yield of 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid.
科学研究应用
3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of tumor xenografts in animal models.
In inflammation research, 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce the severity of inflammation in animal models of arthritis and colitis.
In infectious disease research, 3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid has been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the growth of the malaria parasite Plasmodium falciparum.
属性
IUPAC Name |
3-[(5-chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-19-10-3-2-8(14)6-9(10)11(16)15-13(12(17)18)4-5-20-7-13/h2-3,6H,4-5,7H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAFAPZJRPQAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2(CCSC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)
![3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588732.png)